4-(4-Benzylpiperazin-1-yl)-3-nitrobenzoic acid
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Overview
Description
4-(4-Benzylpiperazin-1-yl)-3-nitrobenzoic acid is a chemical compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound features a benzylpiperazine moiety attached to a nitrobenzoic acid core, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperazin-1-yl)-3-nitrobenzoic acid typically involves the following steps:
Formation of the Benzylpiperazine Intermediate: The initial step involves the synthesis of 4-benzylpiperazine through the reaction of piperazine with benzyl chloride under basic conditions.
Nitration of Benzoic Acid: The next step is the nitration of benzoic acid to form 3-nitrobenzoic acid. This is usually achieved by treating benzoic acid with a mixture of concentrated sulfuric acid and nitric acid.
Coupling Reaction: The final step involves the coupling of 4-benzylpiperazine with 3-nitrobenzoic acid. This is typically carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperazin-1-yl)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The benzylpiperazine moiety can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 4-(4-Benzylpiperazin-1-yl)-3-aminobenzoic acid.
Substitution: Various substituted benzylpiperazine derivatives.
Oxidation: Benzylpiperazine carboxylic acids or aldehydes.
Scientific Research Applications
4-(4-Benzylpiperazin-1-yl)-3-nitrobenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies investigating the interaction of piperazine derivatives with biological targets such as receptors and enzymes.
Industrial Applications: It serves as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-3-nitrobenzoic acid is primarily related to its interaction with biological targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, which can modulate their activity. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid: Similar structure but with a methyl group instead of a benzyl group.
4-(4-Benzylpiperazin-1-yl)benzoic acid: Lacks the nitro group, which affects its chemical reactivity and biological activity.
4-(4-Benzylpiperazin-1-yl)-3-aminobenzoic acid:
Uniqueness
4-(4-Benzylpiperazin-1-yl)-3-nitrobenzoic acid is unique due to the presence of both the benzylpiperazine and nitrobenzoic acid moieties, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(23)15-6-7-16(17(12-15)21(24)25)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFSVKKOJWQTOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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